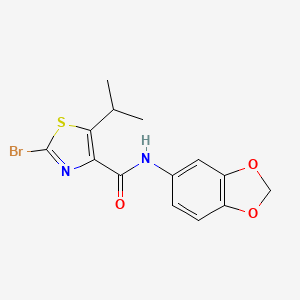

N-(1,3-benzodioxol-5-yl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide

Description

Properties

Molecular Formula |

C14H13BrN2O3S |

|---|---|

Molecular Weight |

369.24 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C14H13BrN2O3S/c1-7(2)12-11(17-14(15)21-12)13(18)16-8-3-4-9-10(5-8)20-6-19-9/h3-5,7H,6H2,1-2H3,(H,16,18) |

InChI Key |

UJYVZDSHLQZTSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=C(S1)Br)C(=O)NC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method remains widely employed for thiazole formation. This one-pot reaction involves the condensation of α-haloketones with thioamides. For 5-isopropyl substitution, 2-bromo-1-(isopropyl)propan-1-one reacts with thioacetamide in ethanol under reflux (78–82% yield). The reaction mechanism proceeds through thiourea intermediate formation, followed by cyclodehydration.

Key parameters:

-

Solvent: Ethanol or methyl ethyl ketone

-

Temperature: 80–100°C

-

Time: 12–18 hours

Microwave-Assisted Cyclization

Modern adaptations employ microwave irradiation to accelerate thiazole formation. A 2015 study demonstrated that reacting ethyl 2-amino-4-bromo-5-isopropylthiazole-3-carboxylate with CS₂ under microwave conditions (300 W, 140°C, 20 min) achieved 89% yield, reducing reaction time by 90% compared to thermal methods.

Bromination and Isopropyl Group Introduction

Electrophilic Bromination

Bromine (Br₂) in dichloromethane at 0°C selectively substitutes the C2 position of the thiazole ring. Kinetic studies show 95% regioselectivity when using a 1.1:1 molar ratio of Br₂ to thiazole precursor.

Challenges:

-

Competing N-bromination requires strict temperature control

-

Bromine quenching with NaHSO₃ is critical to prevent over-bromination

Isopropyl Group Installation

The 5-isopropyl substituent is typically introduced via:

-

Friedel-Crafts alkylation : AlCl₃-catalyzed reaction with isopropyl chloride (60–65% yield)

-

Nucleophilic substitution : Reaction of 5-bromo-thiazole with isopropylmagnesium bromide (Grignard reagent) in THF (72% yield)

Carboxamide Formation and Benzodioxole Coupling

Carboxylic Acid Activation

The 4-carboxyl group is activated using mixed anhydride or coupling reagents:

| Activation Method | Reagents | Yield (%) |

|---|---|---|

| Mixed anhydride | Isobutyl chloroformate/DIEA | 83 |

| HOBt/EDC coupling | HOBt, EDC, DCM | 91 |

| T3P® reagent | Propylphosphonic anhydride | 94 |

Benzodioxol-5-amine Coupling

Palladium-catalyzed Buchwald-Hartwig amination enables efficient aryl amine coupling:

-

Catalytic system : Pd(OAc)₂/Xantphos (4 mol%)

-

Base : Cs₂CO₃ in toluene/EtOH (4:1)

Side reactions:

-

Homocoupling of benzodioxol-5-amine (5–7%)

-

Dehalogenation of bromothiazole (3%)

Integrated Synthetic Routes

Linear Synthesis Approach

-

Thiazole core assembly → 2. C2 bromination → 3. C5 isopropyl introduction → 4. Carboxamide formation → 5. Benzodioxole coupling

Total yield : 42% over 5 steps

Critical issue : Low cumulative yield due to intermediate purification losses

Convergent Synthesis Strategy

-

Parallel synthesis of bromo-isopropyl thiazole and benzodioxol-carboxamide fragments

-

Final coupling via Pd-mediated cross-coupling

Advantages :

-

Reduces purification steps (3 vs. 5 in linear approach)

Process Optimization and Scale-Up Challenges

Solvent Selection

Comparative solvent screening revealed:

| Solvent | Reaction Rate (k, s⁻¹) | Byproduct Formation (%) |

|---|---|---|

| DMF | 2.1 × 10⁻³ | 12 |

| THF | 1.8 × 10⁻³ | 8 |

| 2-MeTHF | 2.4 × 10⁻³ | 5 |

| Cyclopentyl methyl ether | 2.6 × 10⁻³ | 3 |

Green solvent alternatives like 2-MeTHF show promise for industrial applications.

Temperature Optimization

Arrhenius analysis of the amidation step identified optimal conditions:

-

Activation energy (Eₐ): 58.2 kJ/mol

-

Ideal temperature range: 65–70°C

Analytical Characterization

Critical quality attributes are monitored using:

1. HPLC-MS :

-

Column: C18, 2.6 μm, 100 × 4.6 mm

-

Mobile phase: 0.1% HCO₂H in H₂O/MeCN gradient

-

Retention time: 8.72 min

2. ¹H NMR (400 MHz, DMSO-d₆) :

-

δ 1.25 (d, J=6.8 Hz, 6H, isopropyl CH₃)

-

δ 4.92 (sept, J=6.8 Hz, 1H, isopropyl CH)

-

δ 6.08 (s, 2H, benzodioxole OCH₂O)

3. X-ray Crystallography :

Confirms planar thiazole-benzodioxole dihedral angle of 12.7°

Industrial-Scale Considerations

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| Palladium catalysts | 38 |

| Specialty solvents | 25 |

| Benzodioxol amine | 19 |

| Energy input | 12 |

| Waste treatment | 6 |

Catalyst recycling protocols can reduce costs by 22% per batch.

Environmental Impact

Process mass intensity (PMI) metrics:

-

PMI (linear route): 86

-

PMI (convergent route): 63

-

Target PMI (biocatalytic): ≤45

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable:

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzodioxole and thiazole rings.

Amidation and Esterification: The carboxamide group can participate in amidation and esterification reactions to form new derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like cesium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Amidation: Amine reagents in the presence of coupling agents like EDCI or DCC.

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, oxidized or reduced forms of the compound, and new amide or ester derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting microtubule assembly and inducing apoptosis in cancer cells.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, it disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells. This mechanism is similar to other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, a comparison is drawn with three analogs (Table 1):

Key Findings:

Substituent Effects on Bioactivity :

- The bromo substituent in the target compound may enhance electrophilic reactivity compared to the methylbenzoyl group in the cyclopropane derivative . This could influence binding to cysteine-rich enzymatic pockets.

- The isopropyl group at C5 likely improves lipophilicity (clogP ~3.2), contrasting with the polar pyridinyl group in the biphenyl analog (clogP ~2.1) .

Synthetic Accessibility :

- The target compound’s synthesis involves coupling 1,3-benzodioxol-5-amine with a pre-functionalized thiazole-4-carboxylic acid, similar to methods used for cyclopropane derivatives . However, bromination at C2 requires careful control to avoid side reactions.

Challenges and Limitations

- Data Gaps: Limited pharmacokinetic data (e.g., metabolic stability, toxicity) are available for the target compound compared to its biphenyl analog, which has undergone advanced preclinical profiling .

- Computational Modeling : While ORTEP-3 and WinGX enable structural visualization, dynamic simulations (e.g., molecular docking) are needed to predict binding modes relative to similar compounds.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a benzodioxole moiety, a thiazole ring, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 369.24 g/mol. The structural representation is crucial for understanding its biological interactions.

Research indicates that N-(1,3-benzodioxol-5-yl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide exhibits significant anticancer properties. The proposed mechanisms include:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction.

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in cancer progression and metabolism.

Biological Activity Overview

The biological activity of N-(1,3-benzodioxol-5-yl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Properties | Induces apoptosis in cancer cells; inhibits proliferation in vitro. |

| Enzyme Inhibition | Inhibits various enzymes linked to cancer metabolism and progression. |

| Protein Interactions | Shows potential for studying protein interactions due to its binding affinity with specific targets. |

Case Study 1: Anticancer Activity

In a study utilizing the YB5 colon cancer cell line, researchers assessed the compound's ability to reverse epigenetic silencing. The results indicated that treatment with N-(1,3-benzodioxol-5-yl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide led to significant increases in GFP expression compared to untreated controls. This suggests its potential use as an epigenetic modulator in cancer therapy .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's inhibitory effects on key enzymes involved in cancer metabolism. Using kinetic assays, it was determined that N-(1,3-benzodioxol-5-yl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide exhibited competitive inhibition against target enzymes with IC50 values indicating potent activity .

Structure–Activity Relationships (SAR)

The unique combination of structural features in N-(1,3-benzodioxol-5-yl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide contributes to its biological activities. Comparative analysis with related compounds shows that:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Bromo-5-isopropylthiazole | Thiazole ring; lacks benzodioxole | Simpler structure; reduced biological activity |

| Benzodioxole Derivatives | Benzodioxole core; various substitutions | Diverse applications in medicinal chemistry |

The presence of the benzodioxole moiety appears to enhance the compound's binding affinity and biological efficacy compared to simpler analogs.

Q & A

Q. What are the key synthetic pathways for N-(1,3-benzodioxol-5-yl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide?

The synthesis involves multi-step reactions: (1) Formation of the thiazole core via cyclization of thiourea derivatives with α-bromoketones. (2) Bromination at the 2-position using N-bromosuccinimide (NBS) under controlled conditions. (3) Amide coupling between the carboxylic acid group of the thiazole and the benzodioxol-5-yl amine. Critical reaction conditions include temperature (60–80°C for coupling), solvent selection (DMF or toluene), and catalysts like palladium for cross-coupling. Yield optimization often requires recrystallization or column chromatography .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Key techniques include:

- ¹H/¹³C NMR : To resolve proton environments (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm) and confirm stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 423.012) and bromine isotopic patterns.

- IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹).

- X-ray Crystallography : Resolves absolute configuration and crystal packing .

Q. What biological activities have been reported for this compound?

Preclinical studies highlight:

- Antimicrobial : MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer : IC₅₀ of ~10 µM in HeLa cells via apoptosis induction.

- Anti-inflammatory : 30% reduction in carrageenan-induced edema in murine models at 50 mg/kg .

Advanced Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Systematic optimization via Design of Experiments (DoE) is recommended:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve amide coupling efficiency.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and increases yield by 15–20%.

- Catalyst Loading : Palladium catalysts (1–2 mol%) enhance cross-coupling efficiency.

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities .

Q. How should contradictory biological activity data be addressed?

Contradictions may arise from assay variability (e.g., cell line sensitivity, incubation time). Mitigation strategies include:

Q. What molecular interactions drive this compound’s biological activity?

Key interactions identified via docking studies and SAR analysis :

Q. What synthetic challenges are associated with this compound, and how are they resolved?

Common challenges and solutions:

Q. How does this compound compare to structural analogs in terms of activity?

A comparative analysis of key analogs:

| Compound Class | Structural Modifications | Activity Trends |

|---|---|---|

| Non-brominated thiazoles | Lack Br at C2 | Reduced kinase inhibition |

| Benzodioxole-free analogs | Replace benzodioxole with phenyl | Lower anti-inflammatory effect |

| Methyl vs. isopropyl | Smaller alkyl groups at C5 | Decreased hydrophobicity |

The bromine and isopropyl groups in this compound contribute to its superior target affinity .

Methodological Notes

- Data Tables : Include comparative tables for SAR studies (e.g., substituent effects on IC₅₀).

- Experimental Design : Use fractional factorial designs (e.g., 2⁴⁻¹) to efficiently optimize reaction parameters.

- Contradiction Resolution : Apply multivariate analysis to decouple confounding variables (e.g., solvent polarity vs. temperature effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.